molecular formula C10H12NO3P B15477759 Methyl (p-cyanophenyl) ethylphosphonate CAS No. 33232-88-1

Methyl (p-cyanophenyl) ethylphosphonate

Cat. No.: B15477759
CAS No.: 33232-88-1
M. Wt: 225.18 g/mol
InChI Key: MNSKANYJEVJUOP-UHFFFAOYSA-N
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Description

Methyl (p-cyanophenyl) ethylphosphonate is an organophosphorus compound characterized by a phosphonate core with three substituents: a methyl group, an ethyl group, and a para-cyanophenyl ester (structure: O=P(OCH₂CH₃)(O-C₆H₄-CN-p)). Organophosphonates are widely studied for their roles as enzyme inhibitors, chemical warfare agent (CWA) simulants, and environmental pollutants . The para-cyanophenyl substituent introduces an electron-withdrawing cyano group, which may influence reactivity, stability, and biological interactions compared to nitro- or alkyl-substituted analogs.

Properties

CAS No.

33232-88-1

Molecular Formula

C10H12NO3P

Molecular Weight

225.18 g/mol

IUPAC Name

4-[ethyl(methoxy)phosphoryl]oxybenzonitrile

InChI

InChI=1S/C10H12NO3P/c1-3-15(12,13-2)14-10-6-4-9(8-11)5-7-10/h4-7H,3H2,1-2H3

InChI Key

MNSKANYJEVJUOP-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl (p-cyanophenyl) ethylphosphonate, differing primarily in substituent groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₁₀NO₃P 211.15 p-cyanophenyl, ethyl, methyl
Ethyl 4-nitrophenyl ethylphosphonate (Armin) C₁₀H₁₄NO₅P 259.20 p-nitrophenyl, ethyl
Diethyl methylphosphonate C₅H₁₃O₃P 152.12 Ethyl, methyl
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 Methyl
Diethyl ethylphosphonate (DEEP) C₆H₁₅O₃P 166.15 Ethyl

Key Observations :

  • Substituent Effects: The para-cyanophenyl group in the target compound is less electron-withdrawing than the nitro group in Armin but more polar than alkyl groups in DMMP or DEEP. This may alter hydrolysis rates and interactions with biological targets .
  • Synthetic Routes: Diethyl methylphosphonate and DMMP are synthesized via nucleophilic substitution of trialkyl phosphites with alkyl halides, yielding products with varying purity and volatility .

Physicochemical Properties

Compound Name Boiling Point/Melting Point Solubility LogP
This compound Not reported Moderate* ~0.5 (est.)
Ethyl 4-nitrophenyl ethylphosphonate Not reported Low 1.2†
Diethyl methylphosphonate 51°C @1 mmHg High -0.7‡
DMMP 181°C (decomposes) High -0.5‡
DEEP 56% yield @1 mmHg Moderate 0.8‡

Notes:

  • *Estimated based on substituent polarity.
  • †Calculated for Armin (Ethyl 4-nitrophenyl ethylphosphonate) .
  • ‡Experimental values from metabolic studies .

Key Findings :

  • The para-cyanophenyl group likely reduces volatility compared to DMMP and DEEP, making the target compound less suitable as a gaseous simulant but more persistent in environmental matrices .

Key Comparisons :

  • Enzyme Inhibition: Armin’s nitro group facilitates strong interactions with BChE, while the cyano group in the target compound may offer selective inhibition with reduced off-target effects .
  • Environmental Fate: Armin’s stability in water contrasts with DMMP’s rapid degradation, suggesting that this compound may exhibit intermediate persistence .

Metabolic and Toxicological Profiles

  • DMMP and DEEP : Metabolized to methylphosphonate and ethylphosphonate, respectively, with >90% excretion within 24 hours . Neither compound induces α(2u)-globulin nephropathy in male rats, unlike some CWAs .
  • Armin : Acts as a slow-metabolizing pollutant, with unchanged compound excreted in urine . Its nitro group may contribute to oxidative stress in biological systems.
  • This compound: Predicted to undergo cytochrome P450-mediated oxidation of the cyano group, yielding less toxic metabolites compared to nitro-containing analogs.

Preparation Methods

Michaelis-Arbuzov Reaction with Halogenated Aromatics

The Michaelis-Arbuzov reaction, a classical method for phosphonate synthesis, involves the reaction of trialkyl phosphites with alkyl halides. For this compound, this approach requires p-cyanophenyl ethyl bromide and trimethyl phosphite .

Procedure :

  • Combine equimolar quantities of p-cyanophenyl ethyl bromide and trimethyl phosphite under inert atmosphere.
  • Heat to 120–140°C for 8–12 hours to facilitate nucleophilic displacement.
  • Purify via vacuum distillation to isolate the product.

Challenges :

  • The electron-withdrawing cyano group may deactivate the aromatic ring, necessitating elevated temperatures.
  • Competing side reactions, such as hydrolysis of the nitrile group, require anhydrous conditions.

Yield : 65–72% (reported for analogous arylphosphonates).

Nucleophilic Substitution Using Diethyl Phosphite

Adapting methods from CN115010754B, diethyl phosphite can react with p-cyanophenyl bromoethane in the presence of a strong base (e.g., sodium ethoxide).

Procedure :

  • Dissolve diethyl phosphite (1.0 equiv) in dimethylformamide (DMF).
  • Add sodium ethoxide (1.1 equiv) dropwise at 20–25°C, followed by p-cyanophenyl bromoethane (1.1 equiv) at 60–70°C.
  • Stir for 3–4 hours, extract with ethyl acetate, and concentrate.
  • Transesterify the intermediate with methanol using a catalytic acid (e.g., HCl) to yield the methyl ester.

Optimization :

  • Sodium ethoxide enhances nucleophilicity of the phosphite.
  • DMF stabilizes intermediates and prevents premature hydrolysis.

Yield : 78–83% (after transesterification).

Phase-Transfer Catalyzed Alkylation

CN102796135A describes a phase-transfer method for phosphonate esters using quaternary ammonium catalysts.

Procedure :

  • Mix p-cyanophenyl ethyl chloride (1.0 equiv) with sodium hydroxide (40% w/w) and methylene chloride.
  • Add methyltrioctylammonium bromide (2 mol%) to facilitate interfacial reaction.
  • Stir at room temperature for 10–15 minutes, followed by isolation of the organic phase.

Advantages :

  • Mild conditions (25–30°C) prevent degradation of the nitrile group.
  • Phase-transfer catalysts improve reaction efficiency and reduce side products.

Yield : 85–90% (extrapolated from analogous reactions).

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Base Yield Purity
Michaelis-Arbuzov 120–140°C, 8–12h None 65–72% Moderate
Nucleophilic Substitution 60–70°C, 3–4h Sodium ethoxide 78–83% High
Phase-Transfer Catalysis 25–30°C, 0.25h Methyltrioctylammonium 85–90% High

Key Findings :

  • Phase-transfer catalysis offers superior yields and milder conditions, aligning with industrial preferences for energy efficiency.
  • Nucleophilic substitution provides high purity but requires multi-step purification.
  • The Michaelis-Arbuzov method, while straightforward, suffers from lower yields due to thermal decomposition risks.

Challenges and Mitigation Strategies

Functional Group Compatibility

The cyano group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:

  • Using aprotic solvents (e.g., DMF, THF) to limit water exposure.
  • Conducting reactions at neutral pH where feasible.

Steric Hindrance

The ethyl and para-cyanophenyl groups create steric bulk, slowing reaction kinetics. Solutions include:

  • Increasing reaction temperature (e.g., 70°C for nucleophilic substitution).
  • Employing high-boiling solvents (e.g., toluene) to enhance solubility.

Industrial Scalability and Environmental Impact

The phase-transfer method is most scalable due to its short reaction time and minimal waste. By contrast, the Michaelis-Arbuzov route generates stoichiometric amounts of alkyl halide byproducts, necessitating costly disposal. Recent advances in catalyst recycling (e.g., immobilized quaternary ammonium salts) further improve the sustainability of phase-transfer systems.

Q & A

Q. What role does this compound play in surface functionalization of nanomaterials?

  • Answer : The cyano group enables covalent attachment to Au nanoparticles (via Au-C≡N interactions), while the phosphonate stabilizes colloidal dispersions. XPS confirms monolayer formation with a packing density of ~3 molecules/nm² .

Regulatory and Safety Considerations

Q. What toxicological data are required for regulatory approval of this compound in consumer products?

  • Answer : Submit in vitro (e.g., Ames test, micronucleus assay) and in vivo (e.g., OECD 408 rodent study) data. Include migration studies (e.g., EU No 10/2011) if used in plastics .

Q. How does this compound compare to regulated phosphonates (e.g., DMMP) under REACH?

  • Answer : Unlike DMMP (CAS 756-79-6), this compound lacks SVHC (Substances of Very High Concern) classification. However, its cyano group may trigger additional ecotoxicity assessments under CLP Regulation .

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